BENGHE Methodological & Application

Check Availability & Pricing

Application Notes & Protocols for BI-1910
Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Cat. No.: B15604077

Introduction

BI-1910 is an agonistic human IgG2 monoclonal antibody that targets the Tumor Necrosis
Factor Receptor 2 (TNFR2), also known as TNFRSF1B.[1][2][3] TNFR2 is a compelling target
in immuno-oncology as its expression is largely restricted to immune cells, and it is particularly
upregulated on regulatory T cells (Tregs) within the tumor microenvironment.[1][4][5] BI-1910
functions as a TNFR2 agonist, stimulating the receptor to enhance the activation and
proliferation of key anti-tumor immune cells, including CD4+ and CD8+ T cells, as well as
Natural Killer (NK) cells.[1][3][6][7] Unlike some other approaches, BI-1910 binds selectively to
TNFR2 without blocking the interaction with its natural ligand, TNF-a.[4][7] Preclinical studies
have demonstrated that a mouse surrogate of BI-1910 elicits potent, CD8+ T cell-dependent
anti-tumor activity, both as a monotherapy and in combination with anti-PD-1 agents.[1][5]
These application notes provide a detailed framework for the preclinical evaluation of BI-1910,
outlining key in vitro and in vivo experimental protocols to assess its mechanism of action,
efficacy, and pharmacokinetic/pharmacodynamic profile.

1. Mechanism of Action & Signaling Pathway

BI-1910 exerts its anti-tumor effect by providing a co-stimulatory signal through TNFR2 on

effector immune cells.[3][5] Upon binding, BI-1910 promotes the activation, expansion, and
effector function of CD8+ cytotoxic T cells and CD4+ helper T cells, leading to an enhanced
Immune response against tumor cells.[1][4] The expression of TNFR2 on Tregs suggests a
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complex role, but the agonistic approach with BI-1910 has been shown to favor an overall pro-
inflammatory, anti-tumor response.[5][7]
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Caption: Proposed mechanism of action for BI-1910.

Experimental Protocols
In Vitro Efficacy & Potency Assays

These protocols are designed to confirm the agonistic activity of BI-1910 on primary human
immune cells.
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Protocol 2.1.1: T-Cell Activation & Proliferation Assay

o Objective: To quantify the ability of BI-1910 to induce activation and proliferation of human T
cells.

e Materials:
o BI-1910 Antibody
o Isotype Control Human IgG2
o Human Peripheral Blood Mononuclear Cells (PBMCs)
o RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
o Anti-CD3 Antibody (for sub-optimal T-cell stimulation)
o CFSE (Carboxyfluorescein succinimidyl ester) dye
o Flow cytometry antibodies: Anti-CD4, Anti-CD8, Anti-CD25, Anti-CD69
o 96-well U-bottom plates
o Methodology:

1. Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient
centrifugation.

2. Label PBMCs with CFSE dye according to the manufacturer's protocol to track cell
division.
3. Plate 2 x 10> CFSE-labeled PBMCs per well in a 96-well plate pre-coated with a sub-

optimal concentration of anti-CD3 antibody (e.g., 0.1 pg/mL).

4. Prepare serial dilutions of BI-1910 and isotype control antibody (e.g., from 0.01 ng/mL to
10 pg/mL).
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5. Add antibody dilutions to the appropriate wells. Include "no antibody" and "unstimulated"
controls.

6. Incubate plates for 72-96 hours at 37°C, 5% CO..

7. Harvest cells and stain with fluorescently-conjugated antibodies against CD4, CD8, CD25,
and CD69.

8. Acquire data on a flow cytometer.

o Data Analysis:

o

Gate on CD4+ and CD8+ T-cell populations.

[¢]

Measure the percentage of cells upregulating activation markers (CD25+, CD69+).

[e]

Measure proliferation by analyzing the dilution of the CFSE signal.
o Calculate ECso values for activation and proliferation.
Protocol 2.1.2: Cytokine Release Assay

» Objective: To measure the profile of cytokines released by T cells upon stimulation with BI-
1910.

o Methodology:
1. Set up the T-cell activation assay as described in Protocol 2.1.1.

2. After 48-72 hours of incubation, centrifuge the plate and carefully collect the culture
supernatant from each well.

3. Analyze supernatant for key cytokines (e.g., IFN-y, TNF-a, IL-2, IL-10) using a multiplex
bead-based immunoassay (e.g., Luminex) or individual ELISA kits according to the
manufacturer's instructions.

o Data Analysis:

o Generate dose-response curves for each cytokine.
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o Compare cytokine levels between BI-1910 treated, isotype control, and unstimulated

wells.

In Vivo Efficacy Studies

This protocol outlines an experiment to evaluate the anti-tumor efficacy of BI-1910 in an
appropriate mouse model. Based on preclinical findings, a syngeneic model in human TNFR2
transgenic mice is recommended to assess the human-specific antibody.[5]
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Study Setup
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Caption: Workflow for an in vivo anti-tumor efficacy study.
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Protocol 2.2.1: Syngeneic Tumor Model in hTNFR2 Transgenic Mice

o Objective: To assess the anti-tumor activity of BI-1910 alone and in combination with an anti-
PD-1 antibody.

e Materials:
o C57BL/6 mice transgenic for human TNFR2.
o MC38 (colon adenocarcinoma) or B16-F10 (melanoma) syngeneic tumor cell line.[7]
o BI-1910, mouse anti-PD-1 antibody, relevant isotype controls, and vehicle (e.g., PBS).
o Sterile syringes, needles, and surgical equipment.
o Digital calipers.
o Methodology:

1. Cell Preparation: Culture MC38 cells under standard conditions. On the day of
implantation, harvest cells and resuspend in sterile, serum-free medium or PBS at a
concentration of 10 x 10° cells/mL.

2. Tumor Implantation: Subcutaneously inject 1 x 10° cells (in 100 pL) into the right flank of
each mouse.

3. Tumor Growth & Randomization: Monitor tumor growth every 2-3 days using calipers.
When tumors reach an average volume of ~100 mm?3 (Volume = (length x width2)/2),
randomize mice into treatment groups (n=8-10 per group).[8]

4. Treatment Groups:
= Group 1: Vehicle + Isotype Control
= Group 2: BI-1910 (e.g., 10 mg/kg, intravenously, weekly)[5]

» Group 3: Anti-PD-1 antibody (e.g., 5 mg/kg, intraperitoneally, twice weekly)

© 2025 BenchChem. All rights reserved. 7/13 Tech Support


https://www.benchchem.com/product/b15604077?utm_src=pdf-body
https://www.bioinvent.com/sites/bioinvent/files/BioInvent_ESMO_Poster_BI-1910_FINAL.pdf
https://www.benchchem.com/product/b15604077?utm_src=pdf-body
https://tumor.informatics.jax.org/mtbwi/live/www/html/SOCHelp.html
https://www.benchchem.com/product/b15604077?utm_src=pdf-body
https://jitc.bmj.com/content/11/Suppl_1/A1524
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604077?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

= Group 4: BI-1910 + Anti-PD-1 antibody (same dosing regimen)

5. Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor animal
health daily.

6. Endpoint: The study concludes when tumors in the control group reach the pre-defined
maximum size (e.g., 1500 mma3), or after a set duration. Euthanize mice if they show signs
of excessive toxicity (e.g., >20% body weight loss).

o Data Analysis:
o Plot mean tumor volume over time for each group.

o Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle
control.

o Perform statistical analysis (e.g., ANOVA) to determine significant differences between
groups.

Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies

These protocols are designed to understand the exposure of BI-1910 in vivo and its biological
effect on target immune cells.

Pharmacokinetics (PK)

Serial Blood Sampling ;l Quantify BI-1910 Conc. Calculate PK Parameters
(9., 0, 1, 4, 8, 24, 48, 96h) | Process EcdiolElra (ELISA) (AUC, Cmax, T#)

A
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Y

at Terminal Time Points Flow Cytometry / IHC)
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Caption: Integrated workflow for PK/PD studies.

Protocol 2.3.1: Murine Pharmacokinetic Study

o Objective: To determine key PK parameters of BI-1910 in mice following a single intravenous
dose.[9][10]

o Methodology:

1. Use non-tumor-bearing C57BL/6 or hTNFR2 transgenic mice (n=3-5 per time point or
using serial bleeding).[9]

2. Administer a single 1V dose of BI-1910 (e.g., 10 mg/kg).

3. Collect blood samples (~50-100 pL) via submandibular or retro-orbital bleed at pre-defined
time points (e.g., 5 min, 1h, 4h, 8h, 24h, 48h, 72h, 1 week).[10][11]

4. Collect blood into tubes containing an anticoagulant (e.g., K2zEDTA).
5. Centrifuge blood to separate plasma and store plasma at -80°C until analysis.

6. Develop and validate a sandwich ELISA to specifically quantify human IgG2 (BI-1910) in
mouse plasma.

7. Analyze plasma samples to determine BI-1910 concentration at each time point.
o Data Analysis:

o Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK
parameters.

Protocol 2.3.2: Pharmacodynamic Biomarker Analysis

o Objective: To measure the effect of BI-1910 treatment on immune cell populations in the
tumor and periphery.

e Methodology:
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1. Use tissues collected at the endpoint of the in vivo efficacy study (Protocol 2.2.1).

2. Tumor Processing: Excise tumors, weigh them, and create single-cell suspensions by
mechanical dissociation and enzymatic digestion (e.g., with collagenase/DNase).

3. Blood Processing: Collect terminal blood via cardiac puncture and isolate PBMCs.

4. Flow Cytometry: Stain single-cell suspensions with a panel of antibodies to identify and
quantify key immune populations (e.g., CD4+ T cells, CD8+ T cells, Tregs [FoxP3+], NK
cells) and their activation status (e.g., CD69, Granzyme B).

5. Immunohistochemistry (IHC): Fix a portion of the tumor tissue in formalin, embed in
paraffin, and perform IHC staining for markers like CD8 to visualize T-cell infiltration into
the tumor.

o Data Analysis:

o Quantify the number and percentage of different immune cell subsets per milligram of
tumor tissue or per million PBMCs.

o Compare cell populations between treatment groups using statistical tests (e.g., t-test or
ANOVA).

Data Presentation

Quantitative data from the described protocols should be summarized in clear, structured tables
for comparative analysis.

Table 1: Representative In Vitro T-Cell Activation Data
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BI-1910 ECso Isotype Control
Analyte Readout
(ng/mL) ECso (ng/mL)
CD8+ T Cells CD69 Upregulation  150.5 >10,000
CD25 Upregulation 210.2 >10,000
Proliferation (% CFSE
450.8 >10,000
low)
CD4+ T Cells CD69 Upregulation 185.3 >10,000

| | Proliferation (% CFSE low) | 512.1 | >10,000 |

Table 2: Representative In Vivo Anti-Tumor Efficacy Data

Treatment Group

Mean Final Tumor
Volume (mm?3)
SEM

Tumor Growth
Inhibition (%)

p-value vs. Vehicle

Vehicle Control 1450 = 125 - -
BI-1910 870 + 95 40.0 <0.05
anti-PD1 798 + 102 45.0 <0.05

| BI-1910 + anti-PD1 | 348 + 55 | 76.0 | <0.001 |

Table 3: Representative Murine Pharmacokinetic Parameters (Single 10 mg/kg IV Dose)

Parameter Unit Value
Cmax (Max Concentration) pg/mL 150.2
Tmax (Time to Max Conc.) hours 0.25
AUCo-inf (Area Under Curve) pug*h/mL 15,400
ta/2 (Half-life) hours 120
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| CL (Clearance) | mL/h/kg | 0.65 |

Table 4: Representative Pharmacodynamic Modulation in Tumors (Day 21)

Vehicle BI-1910
. Control Treated
Biomarker Fold Change p-value
(Cellsimg (Cellsimg
tumor) tumor)
CD8+ T Cells 150 £ 25 450 + 50 3.0 <0.01
CD4+ T Cells 200 = 30 420 £ 45 2.1 <0.05
Regulatory T
80+ 15 95+ 20 1.2 >0.05

Cells (Tregs)

| CD8+ / Treg Ratio | 1.88 | 4.74 | 2.5 | <0.01 |

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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